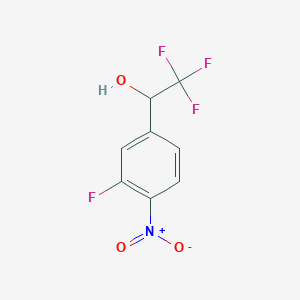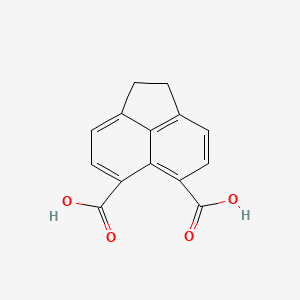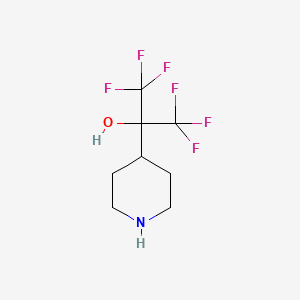![molecular formula C10H19NO4 B11717451 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid](/img/structure/B11717451.png)
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain attached to the alpha carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid typically involves the reaction of an appropriate amino acid derivative with an ethoxy-substituted ketone. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the ketone. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods can be employed to convert racemic mixtures into enantiomerically pure products. This approach not only enhances the yield but also reduces the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the stereochemistry of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives .
Applications De Recherche Scientifique
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein synthesis and enzyme activity.
Industry: The compound can be used in the production of biodegradable polymers and other materials
Mécanisme D'action
The mechanism by which 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-3-methylbutanoic acid
- 2-amino-3-phenylpropanoic acid
- 2-amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of the ethoxy group.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7?,8-/m1/s1 |
Clé InChI |
AUVAVXHAOCLQBF-BRFYHDHCSA-N |
SMILES isomérique |
CCC[C@H](C(=O)OCC)NC(C)C(=O)O |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)

![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)







